Defosfamide
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Overview
Description
- Its chemical name is N,N-Bis(2-chloroethyl)-N’-(3-hydroxypropyl)phosphorodiamidic acid 2-chloroethyl ester .
- The molecular formula is C₉H₂₀Cl₃N₂O₃P , and its molecular weight is 341.60 g/mol .
- It exists as an oily liquid , with a specific gravity of 1.3675 . It is practically insoluble in water but soluble in organic solvents .
Defosfamide: (CAS Registry Number: 3733-81-1) is an antineoplastic compound.
Preparation Methods
- Industrial production methods may vary, but this compound is typically prepared in specialized facilities.
Chemical Reactions Analysis
- Common reagents include chloroethylating agents and phosphorodiamidic acids .
- Major products formed from these reactions are derivatives of phosphorodiamidic acids .
Defosfamide: can undergo several reactions, including , , and .
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a model compound for related reactions.
Biology: Investigations explore its effects on cellular processes and potential toxicity.
Medicine: It has been evaluated as an antineoplastic agent in clinical trials.
Industry: Its industrial applications may include chemical synthesis or as a precursor for other compounds.
Mechanism of Action
- It targets cancer cells, disrupting their growth and division.
- The exact molecular pathways involved are still under investigation.
Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.
Comparison with Similar Compounds
- Similar compounds include ifosfamide , cyclophosphamide , and trofosfamide .
Defosfamide: is unique due to its specific phosphorodiamidic structure.
Properties
CAS No. |
3733-81-1 |
---|---|
Molecular Formula |
C9H20Cl3N2O3P |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol |
InChI |
InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16) |
InChI Key |
FQWNGSKQHPNIQG-UHFFFAOYSA-N |
SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |
Canonical SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |
3733-81-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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